molecular formula C19H20N4O3S B2397867 N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenyloxane-4-carboxamide CAS No. 1257550-36-9

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenyloxane-4-carboxamide

Cat. No.: B2397867
CAS No.: 1257550-36-9
M. Wt: 384.45
InChI Key: UGULAHPLCMANEF-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenyloxane-4-carboxamide is a complex organic compound that features a thiazole ring, an oxadiazole ring, and a tetrahydropyran ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Scientific Research Applications

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenyloxane-4-carboxamide has a wide range of scientific research applications:

Future Directions

Thiazole derivatives are a promising class of compounds for drug development due to their wide range of biological activities . Future research could focus on exploring the biological activities of this specific compound and developing efficient synthetic routes for its production.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecules it interacts with .

Cellular Effects

Thiazole derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects would depend on the exact structure of the compound and the types of cells it interacts with .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenyloxane-4-carboxamide in animal models have not been reported. Studies on thiazole derivatives have shown that their effects can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with transporters or binding proteins, which could affect their localization or accumulation .

Subcellular Localization

Thiazole derivatives could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenyloxane-4-carboxamide typically involves multi-step reactions. One common approach is to start with the formation of the thiazole ring, followed by the construction of the oxadiazole ring, and finally the attachment of the tetrahydropyran moiety. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenyloxane-4-carboxamide is unique due to its combination of three distinct rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications.

Properties

IUPAC Name

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenyloxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-12-15(27-13(2)20-12)16-22-23-18(26-16)21-17(24)19(8-10-25-11-9-19)14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGULAHPLCMANEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3(CCOCC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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